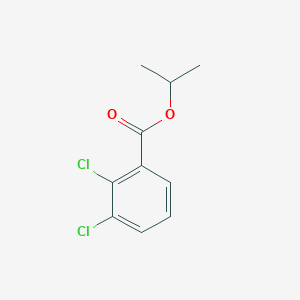

Benzoic acid, 2,3-dichloro-, 1-methylethyl ester

Description

Properties

CAS No. |

130189-78-5 |

|---|---|

Molecular Formula |

C10H10Cl2O2 |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

propan-2-yl 2,3-dichlorobenzoate |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(2)14-10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 |

InChI Key |

ALCOSKITZGAESR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3-dichloro-, 1-methylethyl ester typically involves the esterification of 2,3-dichlorobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,3-dichlorobenzoic acid+isopropanolH2SO4benzoic acid, 2,3-dichloro-, 1-methylethyl ester+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Esterification of 2,3-Dichlorobenzoic Acid

A plausible synthesis involves the esterification of 2,3-dichlorobenzoic acid with isopropyl alcohol:

-

Mechanism : Base-mediated nucleophilic substitution (SN2) between the carboxylate anion and isopropyl iodide.

-

Yield : Comparable reactions (e.g., methyl ester synthesis) achieve ~56% yield under similar conditions .

Alkylation of Phenolic Precursors

As demonstrated for tri- and di-alkoxybenzoic acids , sequential alkylation of a dichlorinated phenolic precursor with isopropyl halides could yield the target ester after hydrolysis and coupling steps.

Hydrolysis

The ester group is susceptible to hydrolysis under acidic or basic conditions:

| Condition | Product | Catalyst/Reagent |

|---|---|---|

| Acidic (HCl, H₂O) | 2,3-Dichlorobenzoic acid + isopropanol | H₃O⁺ |

| Basic (LiOH, THF/H₂O) | 2,3-Dichlorobenzoate salt + isopropanol | LiOH |

Radical-Mediated Decarboxylation

If hydrolyzed to 2,3-dichlorobenzoic acid, the compound could undergo single-electron transfer (SET) oxidation via Ag(I)/K₂S₂O₈ systems, generating an aryl carboxylic radical (1-A ) :

-

Outcome : Radical intermediates (1-A ) may cyclize or abstract hydrogen atoms, forming substituted aromatic products .

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine substituents deactivate the ring, directing further substitution to the para position (relative to existing groups):

| Reagent | Product | Position |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro group addition | C-5 |

| Cl₂/FeCl₃ | Additional chlorination | C-4 or C-6 |

Transesterification

The isopropyl ester can exchange with other alcohols under catalytic conditions:

Nucleophilic Acyl Substitution

Reaction with amines or thiols could yield amides or thioesters:

Stability and Degradation

Scientific Research Applications

Benzoic acid, 2,3-dichloro-, 1-methylethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2,3-dichloro-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2,3-dichlorobenzoic acid, which can then interact with enzymes or receptors in biological systems. The chlorine substituents on the benzene ring may enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- Chlorinated vs.

- Ester Group Steric Effects : The 1-methylethyl group introduces greater steric hindrance than smaller esters (e.g., ethyl), which may reduce hydrolysis rates but improve lipid solubility for industrial applications. In contrast, 2-chloroethyl esters (e.g., ) may exhibit higher electrophilicity due to the chloroalkyl group .

- Functional Group Diversity: Compounds with phosphinothioyl or amino groups (e.g., ) are tailored for specialized reactivity, such as enzyme inhibition or pesticide activity, whereas the target compound’s dichloro design likely prioritizes stability and intermediate utility .

Biological Activity

Benzoic acid, 2,3-dichloro-, 1-methylethyl ester, commonly referred to as a benzoate ester, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C10H10Cl2O2

- Molecular Weight: 235.09 g/mol

This compound features a benzoic acid core with two chlorine atoms substituted at the 2 and 3 positions and an isopropyl group at the ester position.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit notable antimicrobial activity. A study highlighted that various benzoate compounds, including dichloro derivatives, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Benzoic acid derivatives have also been studied for their antioxidant properties. The presence of chlorine atoms in the structure enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. In vitro assays showed that these compounds could significantly reduce oxidative stress in cellular models .

Cytotoxic Effects

In cancer research, benzoic acid derivatives have shown potential cytotoxic effects against various cancer cell lines. For instance, studies reported that certain dichloro-substituted benzoates induced apoptosis in human cancer cells through the activation of caspases and modulation of the apoptotic pathway .

Enzyme Inhibition

Enzymatic studies have revealed that benzoic acid derivatives can inhibit key enzymes involved in metabolic processes. For example, some compounds have been identified as inhibitors of tyrosinase, an enzyme critical for melanin production. This property makes them potential candidates for skin-whitening agents in cosmetic formulations .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the dichloro derivative exhibited a minimum inhibitory concentration (MIC) lower than that of its non-chlorinated counterparts, suggesting enhanced potency due to chlorination.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Benzoic Acid | 200 | 300 |

| 2,3-Dichloro Benzoate | 50 | 100 |

Study on Cytotoxicity

Another study investigated the cytotoxic effects of benzoic acid derivatives on human cancer cell lines (Hep-G2 and A2058). The findings indicated that treatment with 2,3-dichloro-1-methylethyl ester resulted in a significant reduction in cell viability compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| Hep-G2 | 15 |

| A2058 | 20 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of Benzoic acid, 2,3-dichloro-, 1-methylethyl ester?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR (¹H and ¹³C) can confirm the ester linkage (C=O) and chlorine substitution patterns, while electron ionization (EI)-MS provides molecular ion peaks and fragmentation patterns. For example, compare spectral data to NIST reference libraries for similar chlorinated benzoate esters .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid contact with strong bases, oxidizing agents, or heat sources, as chlorinated esters may decompose exothermically. Use glass containers with PTFE-lined caps to minimize adsorption .

Q. What safety protocols are critical during experimental work with this compound?

- Methodological Answer : Use fume hoods for synthesis or handling, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of spills, avoid water jets; instead, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Monitor airborne concentrations to stay below occupational exposure limits .

Advanced Research Questions

Q. How do the electron-withdrawing chlorine substituents influence the reactivity of the ester group in nucleophilic acyl substitution reactions?

- Methodological Answer : The 2,3-dichloro groups increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines or alcohols). Kinetic studies using HPLC or in situ IR spectroscopy can quantify reaction rates compared to non-chlorinated analogs. Computational modeling (DFT) may further elucidate electronic effects .

Q. What experimental strategies can mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for acid chloride formation) and using anhydrous solvents to prevent hydrolysis. Employ catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency. Monitor reaction progress via TLC or GC-MS to isolate the product before side reactions dominate .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Validate literature data through experimental measurements. For solubility, use shake-flask methods with UV-Vis quantification in solvents like hexane, DCM, or acetonitrile. Determine logP via reverse-phase HPLC with calibrated reference standards. Compare results with predictive software (e.g., EPI Suite) to identify outliers .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

- Methodological Answer : Conduct hydrolysis studies at varying pH levels (e.g., pH 4, 7, 9) and analyze degradation products via LC-QTOF-MS. For photolysis, expose the compound to UV light in simulated sunlight chambers and track intermediates. Ecotoxicity can be assessed using OECD 201/202 guidelines with Daphnia magna or algae .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Use probit or logit regression models to calculate LC50/EC50 values. For sublethal effects, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include negative controls and solvent-only groups to account for baseline variability .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in tracking metabolic or environmental transformation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.